
Kobe0065
Descripción general
Descripción
Kobe0065 es un inhibidor novedoso y eficaz de la interacción entre las proteínas Ras y Raf. Se conoce por su capacidad para inhibir competitivamente la unión de H-Ras·GTP al RBD de c-Raf-1 con un valor de Ki de 46±13 μM . Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la farmacología molecular.
Aplicaciones Científicas De Investigación
Cancer Research
Kobe0065 has shown significant antiproliferative effects against various cancer cell lines harboring activated Ras oncogenes. Notably, it has been effective against cells with KRAS mutations, which are common in many cancers, including pancreatic and colorectal cancers. The compound's ability to inhibit the Ras-Raf interaction positions it as a promising candidate for further development in cancer therapies.
Molecular Pharmacology
In molecular pharmacology studies, this compound serves as a tool for investigating the mechanisms underlying Ras signaling. Its ability to selectively inhibit Ras-Raf interactions allows researchers to dissect the roles of these proteins in cellular processes such as proliferation, differentiation, and apoptosis.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound across different experimental settings:
- In Vitro Studies : In NIH 3T3 cells expressing H-Ras(G12V), this compound demonstrated an IC50 value around 20 μM, effectively inhibiting cell growth and inducing apoptosis. The compound's action was associated with down-regulation of key signaling molecules like MEK and ERK .
- In Vivo Studies : In xenograft models using human colon carcinoma SW480 cells with K-Ras(G12V) mutations, this compound exhibited notable antitumor activity when administered orally at doses up to 160 mg/kg. The treated tumors showed reduced ERK activation and increased apoptotic cell populations .
Comparative Analysis of Efficacy
The following table summarizes key findings related to the efficacy of this compound compared to other known inhibitors:
Compound | Targeted Interaction | IC50 (μM) | Effect on Apoptosis | Tumor Model |
---|---|---|---|---|
This compound | H-Ras·GTP - c-Raf-1 RBD | 20 | Yes | SW480 (K-Ras G12V) |
Sorafenib | Raf Kinases | 2.1 | Yes | Various |
DCAI | KRAS | 54 | Yes | Capan-2 |
Mecanismo De Acción
Kobe0065 ejerce sus efectos uniéndose a Ras-GTP, bloqueando su interacción con la cinasa Raf. Esta inhibición interrumpe las vías de señalización descendentes, incluida la vía MAPK/ERK, que es esencial para la proliferación y supervivencia celular . El compuesto también induce la apoptosis en las células cancerosas al inhibir la fosforilación de las cinasas descendentes MEK y ERK .
Análisis Bioquímico
Biochemical Properties
Kobe0065 competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 46±13 μM . It efficiently inhibits the interaction of Ras·GTP with multiple effectors including Raf, PI3K, and RalGDS, and a regulator/effector Sos .
Cellular Effects
This compound can inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-RasG12V-transformed NIH3T3 cells . The compound leads to a down-regulation of MEK/ERK, Akt, RalA, and Son of sevenless .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Ras·GTP and blocking its interactions with downstream effectors . This results in the inhibition of downstream kinases MEK and ERK .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. The compound’s antiproliferative activity and its ability to induce apoptosis have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, this compound exhibits antitumor activity in mice bearing a xenograft of human colon cancer SW480 cells expressing K-RasG12V at an oral dose of 80 mg/kg .
Metabolic Pathways
Given its role as a Ras-Raf interaction inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Kobe0065 implica varios pasos, comenzando con la preparación de la estructura principal. El compuesto se sintetiza a través de una serie de reacciones químicas, que incluyen nitración, cloración y formación de hidrazincarbotioamida . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y controles específicos de temperatura para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control preciso de la temperatura, el pH y los tiempos de reacción. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para alcanzar los niveles de pureza requeridos para las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
Kobe0065 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: El compuesto puede reducirse para modificar sus grupos funcionales.
Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
Compuestos similares
Kobe2602: Otro inhibidor potente de la interacción Ras-Raf con propiedades de unión similares.
Deltarasin: Un inhibidor de Ras que se dirige a la interacción entre Ras y sus efectores.
Ácido Farnesiltiosalicílico (FTS): Inhibe Ras al evitar su correcta localización a la membrana celular.
Singularidad de Kobe0065
This compound es único debido a su alta especificidad y potencia en la inhibición de la interacción Ras-Raf. Exhibe una amplia especificidad de unión hacia diversas pequeñas GTPasas de la familia Ras, lo que lo hace más eficaz a nivel celular en comparación con otros inhibidores .
Actividad Biológica
Kobe0065 is a small-molecule inhibitor specifically targeting the Ras signaling pathway, which plays a critical role in various cancers due to its frequent mutation and activation. This compound has shown considerable promise in both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against Ras-driven tumors.
This compound operates primarily by inhibiting the interaction between H-Ras and c-Raf-1, a crucial step in the Ras signaling cascade. The compound has a Ki value of 46 μM for the binding of H-Ras.GTP to c-Raf-1, indicating its effectiveness in disrupting this interaction. The inhibitory effects extend to other oncogenic Ras variants, including K-Ras and N-Ras, making it versatile across different cancer types .
Key Findings:
- Inhibition of Binding : this compound effectively inhibits the binding of H-RasG12V to c-Raf-1 with an IC50 value of approximately 10 μM in NIH 3T3 cells .
- Downstream Effects : At a concentration of 20 μM, it suppresses the phosphorylation of downstream kinases such as MEK and ERK, which are critical for cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells harboring Ras oncogenes, contributing to its anti-cancer effects .
In Vitro Studies
This compound has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. Notably:
Cell Line | Oncogene | IC50 (μM) |
---|---|---|
NIH 3T3 | H-RasG12V | 0.5 |
PANC-1 | K-RasG12V | 20 |
HT1080 | N-RasQ61L | 20 |
HCT116 | H-RasG13D | 20 |
Capan-2 | K-Ras | 54 |
In these studies, this compound exhibited potent inhibition of colony formation and cell growth, particularly in cells with activated Ras mutations .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. In xenograft models using SW480 colon carcinoma cells (carrying K-Ras mutations), administration of this compound resulted in:
- Tumor Growth Inhibition : A dose-dependent reduction in tumor growth was observed, with approximately 40-50% inhibition at a dose of 80 mg/kg and more pronounced effects at 160 mg/kg .
- Body Weight Monitoring : During treatment, no significant body weight loss was reported in mice, indicating a favorable safety profile .
Comparative Studies
In comparative analyses with other Ras inhibitors like DCAI, this compound showed similar potency against pancreatic cancer cell lines except for specific cases like Capan-2 where DCAI was more effective. The growth inhibition profiles suggest that while both compounds target Ras signaling, their mechanisms may differ slightly .
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
Record name | 436133-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Kobe0065 a promising target for cancer therapy?
A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.
Q2: How does this compound interact with Ras proteins and what are the downstream effects?
A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].
Q3: Has the binding of this compound to Ras been structurally characterized?
A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.
Q5: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.